

Application Note: 3-Oxo-5-indanesulfonyl Chloride in Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name: 3-Oxo-5-indanesulfonyl chloride

CAS No.: 255895-78-4

Cat. No.: B1321547

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Abstract

This application note details the utility of **3-Oxo-5-indanesulfonyl chloride** (systematically known as 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride; CAS 52205-85-3) as a privileged building block in the synthesis of kinase inhibitors. Unlike flexible benzenesulfonamides, the indanone scaffold offers a rigidified bicyclic core with a built-in hydrogen bond acceptor (the ketone), enabling unique binding modes within the ATP-binding pocket of protein kinases. This guide provides a comprehensive chemical profile, a validated coupling protocol, and a strategic workflow for incorporating this moiety into Structure-Activity Relationship (SAR) libraries targeting MAPK, PI3K, and CDK families.

Scientific Background & Rationale

The "Privileged" Indanone Scaffold

In kinase drug discovery, the transition from a "hit" to a "lead" often requires restricting the conformational flexibility of the ligand to reduce the entropic cost of binding.

- **Conformational Restriction:** The fused 5-membered ring of the indane system locks the ethyl side-chain equivalents found in open-chain analogs, reducing rotatable bonds.
- **Electronic Properties:** The C1-carbonyl (ketone) serves as a specific hydrogen bond acceptor, capable of interacting with solvent-exposed residues or specific water networks within the kinase hinge region or the C-helix interface.
- **Metabolic Stability:** The indanone core is generally more resistant to oxidative metabolism compared to alkyl chains, although the carbonyl can be a site for reductive metabolism (which can be mitigated or exploited as a prodrug strategy).

Target Applications

Literature and patent mining indicate that sulfonylated indanone derivatives possess inhibitory activity against several kinase families:

- **MAPK/ERK Pathway:** Sulfonamide derivatives have shown efficacy in targeting BRAF and MEK kinases, where the sulfonamide oxygen atoms interact with the catalytic lysine or the aspartate of the DFG motif.
- **PI3K/Akt Pathway:** Indazole and indanone sulfonamides have been explored as isoform-selective inhibitors for PI3K and PI3K.
- **Cyclin-Dependent Kinases (CDKs):** The rigid scaffold allows for precise orientation of the sulfonamide linker, critical for selectivity in the crowded CDK ATP pockets.

Chemical Profile

Property	Specification
Common Name	3-Oxo-5-indanesulfonyl chloride
Systematic Name	1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
CAS Number	52205-85-3
Molecular Formula	C
	H
	ClO
	S
Molecular Weight	230.67 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	128–132 °C
Solubility	Soluble in DCM, THF, EtOAc, DMF; Reacts with water/alcohols
Stability	Moisture sensitive (hydrolyzes to sulfonic acid); Store under inert gas at 2-8°C

Experimental Protocol: Sulfonylation of Kinase Hinge Binders

This protocol describes the coupling of **3-oxo-5-indanesulfonyl chloride** with a generic amine-containing heteroaryl core (e.g., an amino-pyrazole, amino-pyrimidine, or aniline derivative), which acts as the hinge-binding motif.

Reagents & Materials

- Electrophile: **3-Oxo-5-indanesulfonyl chloride** (1.1 – 1.2 equivalents).
- Nucleophile: Amine-bearing kinase scaffold (1.0 equivalent).
- Base: Pyridine (anhydrous) or Triethylamine (TEA) / 4-Dimethylaminopyridine (DMAP) cat.

- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
- Quench: 1M HCl or Saturated NH
Cl.

Standard Coupling Procedure (Schotten-Baumann Conditions)

- Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N) or Argon.
- Dissolution: Dissolve the Amine Nucleophile (1.0 equiv) in anhydrous DCM (0.1 M concentration).
- Base Addition: Add Pyridine (3.0 equiv) to the stirring solution.
 - Note: If the amine is weakly nucleophilic (e.g., an electron-deficient aniline), add a catalytic amount of DMAP (0.1 equiv) and use Pyridine as the solvent or co-solvent.
- Reagent Addition: Cool the mixture to 0°C. Slowly add **3-Oxo-5-indanesulfonyl chloride** (1.1 equiv) as a solid or dissolved in a minimal amount of DCM.
 - Critical Step: Add slowly to prevent exotherm-induced side reactions.
- Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC or LC-MS.
 - Checkpoint: The product should appear as a less polar spot than the starting amine.
- Work-up:
 - Dilute with EtOAc or DCM.
 - Wash with 1M HCl (to remove pyridine), followed by Sat. NaHCO
and Brine.

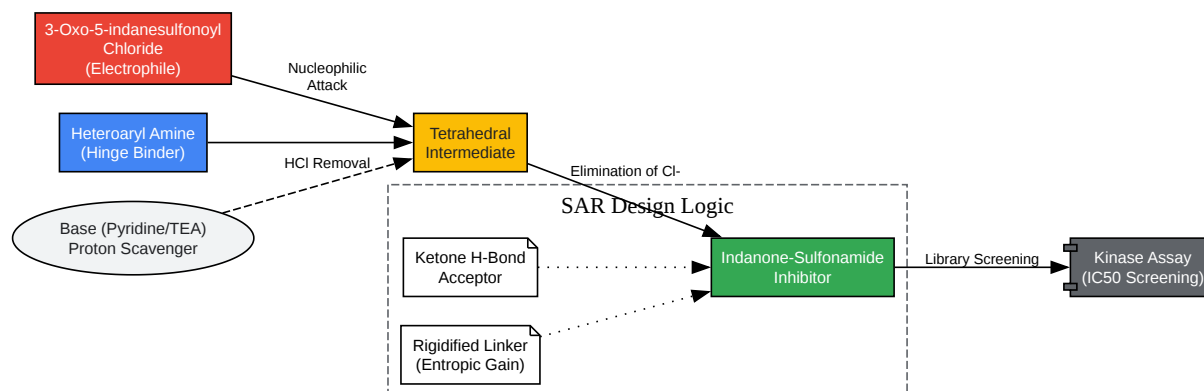
- Dry over MgSO₄, filter, and concentrate.
- Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Optimization Table

Issue	Adjustment	Mechanism
Low Yield	Add DMAP (10 mol%)	Forms a highly reactive N-acylpyridinium intermediate.
Hydrolysis of Chloride	Use strictly anhydrous solvents; Add molecular sieves	Prevents conversion of reagent to unreactive sulfonic acid.
Poor Solubility	Switch solvent to DMF or DMA; Heat to 60°C	Increases solubility of polar kinase cores (requires stronger base like DIPEA).
Bis-Sulfonylation	Use 0.9 equiv of Chloride; Dilute reaction	Prevents double reaction on primary amines.

Mechanistic Workflow & Visualization

The following diagram illustrates the synthesis pathway and the strategic placement of the indanone moiety within a kinase inhibitor design workflow.



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Caption: Synthesis workflow of Indanone-Sulfonamide inhibitors, highlighting the coupling mechanism and SAR design principles.

Troubleshooting & Stability Guide

Hydrolysis Management

The sulfonyl chloride moiety is highly susceptible to hydrolysis, converting to the unreactive 1-oxo-2,3-dihydro-1H-indene-5-sulfonic acid.

- Symptom: LC-MS shows a peak with Mass = [Expected - 35 + 17] (OH replaces Cl).
- Prevention: Store the solid reagent in a desiccator. If the reagent is old, reflux in Thionyl Chloride (SOCl₂)

) with a drop of DMF to regenerate the acid chloride before use.

Regioselectivity

When reacting with diamines (e.g., an amino-indazole with a free NH), the sulfonyl chloride will preferentially react with the most nucleophilic (most basic/least sterically hindered) amine.

- Control: Control pH or use protecting groups (e.g., Boc) on secondary amines if primary amine functionalization is desired.

Safety Information (MSDS Highlights)

- Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.
- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.
- First Aid:
 - Eye Contact: Rinse immediately with plenty of water for 15 minutes.
 - Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

References

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